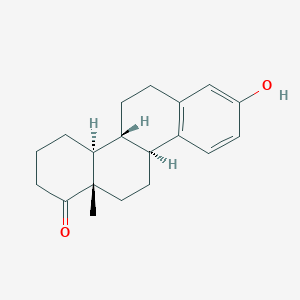

D-Homoestrone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6714-06-3 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-8-6-13(20)11-12(14)5-7-16(15)17(19)3-2-4-18(19)21/h6,8,11,15-17,20H,2-5,7,9-10H2,1H3/t15-,16-,17+,19+/m1/s1 |

InChI Key |

QUDQOAJKWYRREB-VXNCWWDNSA-N |

SMILES |

CC12CCC3C(C1CCCC2=O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCCC2=O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCCC2=O)CCC4=C3C=CC(=C4)O |

Synonyms |

D-homoestrone |

Origin of Product |

United States |

Synthetic Methodologies for D Homoestrone and Its Analogues

Classical Approaches to D-Homoestrone Synthesis

Traditional methods for the construction of the this compound skeleton primarily rely on ring expansion reactions starting from readily available estrone (B1671321) derivatives. These strategies, while foundational, often involve multiple steps and can result in mixtures of regioisomers. arkat-usa.org

Tiffeneau Rearrangement-Based Strategies

A prominent classical route for the D-ring expansion of steroids is the Tiffeneau–Demjanov rearrangement. arkat-usa.orgwikipedia.orgd-nb.info This reaction sequence typically begins with the conversion of the 17-keto group of estrone into a 17-cyanohydrin. Subsequent reduction of the nitrile group yields a vicinal β-amino alcohol (a 17-aminomethyl-17-hydroxy steroid). wikipedia.orgd-nb.info

The crucial step of the rearrangement is the treatment of this amino alcohol with nitrous acid (generated in situ from sodium nitrite and an acid). wikipedia.orgwikipedia.orgsynarchive.com This process, known as diazotization, converts the primary amine into a diazonium salt, which is an excellent leaving group. d-nb.infowikipedia.org The departure of nitrogen gas (N₂) generates a primary carbocation at the exocyclic carbon. This unstable intermediate drives a rearrangement where the C13-C17 bond migrates, leading to the expansion of the D-ring by one carbon and the formation of a more stable carbocation. wikipedia.orgwikipedia.org Subsequent loss of a proton from the hydroxyl group furnishes the this compound product, which is a six-membered ring ketone (a cycloketone). wikipedia.orgorganicreactions.org This method provides a reliable way to increase the ring size of cycloalkanols by one carbon. wikipedia.org

General Tiffeneau Rearrangement Pathway for this compound Synthesis

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Estrone (17-ketone) | KCN, H⁺ | 17-cyanohydrin |

| 2 | 17-cyanohydrin | LiAlH₄ or H₂/Catalyst | 17-aminomethyl-17-hydroxysteroid |

Ring Expansion Protocols from 17-Aminomethyl-17-hydroxysteroids

This protocol is fundamentally the application of the Tiffeneau–Demjanov rearrangement, with a focus on the 17-aminomethyl-17-hydroxysteroid intermediate. arkat-usa.org The synthesis of this key precursor begins with a 17-ketosteroid, such as estrone. The ketone is first converted to a cyanohydrin, which is then reduced to the corresponding 17-aminomethyl-17-hydroxy derivative. wikipedia.org

The ring expansion is initiated by treating the aminomethyl hydroxysteroid with nitrous acid. arkat-usa.orgorganicreactions.org The diazotization of the primary amino group leads to the formation of a diazonium ion. wikipedia.org The subsequent loss of dinitrogen gas results in a carbocation, which triggers the expansion of the five-membered D-ring into a six-membered ring, yielding the D-homoketone. arkat-usa.org While this is a classical and effective method, it can produce regioisomeric ketone byproducts, which necessitates careful purification. arkat-usa.org

Modern Synthetic Transformations

More recent synthetic strategies leverage modern catalytic methods to achieve the D-homoannulation with improved efficiency, selectivity, and atom economy. These approaches often allow for the construction of the this compound core and the introduction of functional groups in fewer steps.

Lewis Acid-Catalyzed Intramolecular Prins Reaction Pathways

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, provides a powerful modern route for constructing oxygen-containing heterocyclic compounds. nih.govorganic-chemistry.orgresearchgate.net For the synthesis of this compound analogues, an intramolecular variant is employed. This pathway typically starts with a D-secoestrone derivative, which is a steroid precursor where the D-ring has been opened to reveal a δ-alkenyl-aldehyde or a similar reactive species. researchgate.net

In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the aldehyde is activated, initiating a cyclization with the tethered alkene. nih.gov This intramolecular Prins cyclization forms the six-membered D-ring and generates a carbenium ion intermediate. nih.gov This reactive intermediate can then be trapped by various nucleophiles to yield functionalized this compound derivatives. nih.gov This method has been successfully used to synthesize various D-homosteroids, including those with novel functionalities. nih.gov

One-Pot Prins-Ritter Reaction Sequences for Functionalized Analogues

To further enhance synthetic efficiency, the intramolecular Prins reaction can be combined with other transformations in a one-pot sequence. A notable example is the Prins-Ritter reaction, which allows for the direct installation of an acylamino group onto the this compound skeleton. nih.gov

This sequence begins with a D-secosteroidal δ-alkenyl-aldehyde. nih.gov A Lewis acid, such as BF₃·OEt₂, catalyzes the Prins cyclization to form the D-homo ring and a 16-carbenium ion intermediate. nih.gov In the presence of a nitrile solvent (R-C≡N), this carbocation is trapped in a subsequent Ritter reaction. Hydrolysis of the resulting nitrilium ion intermediate furnishes a 16-acylamino-17a-hydroxy-D-homoestrone analogue. nih.gov This one-pot methodology provides a straightforward route to novel, functionalized D-homoestrones, some of which have been investigated for their antiproliferative properties. nih.gov

Examples of Lewis Acids Used in Prins-Type Cyclizations

| Lewis Acid | Application | Reference |

|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Prins-Ritter synthesis of 16-acylamino-17a-hydroxy-D-homoestrones | nih.gov |

| Iron(III) chloride (FeCl₃) | Catalyzes Prins cyclization to form tetrahydropyrans and dihydropyrans | beilstein-journals.org |

| Indium(III) chloride (InCl₃) | Mediates cyclizations for polysubstituted tetrahydropyran synthesis | beilstein-journals.org |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. nih.govresearchgate.net Compared to conventional heating, which transfers heat via conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture, leading to rapid and uniform heating. berghof-instruments.comresearchgate.net This can significantly reduce reaction times, often from hours to minutes. researchgate.nettib-op.org

Comparison of Conventional vs. Microwave Heating in Synthesis

| Feature | Conventional Heating | Microwave Heating |

|---|---|---|

| Heating Mechanism | Conduction/Convection (surface heating) | Direct interaction with molecules (volumetric heating) |

| Heating Rate | Slow and gradual | Rapid and uniform |

| Reaction Time | Often hours | Typically minutes |

| Energy Efficiency | Lower | Higher, selective heating of reactants/solvents |

| Side Reactions | More potential for thermal decomposition/byproducts | Often reduced due to shorter reaction times |

Methylene (B1212753) Homologation Methods for D-Ring Expansion

The expansion of the five-membered D-ring of estrone and its derivatives into the six-membered this compound scaffold is a key synthetic transformation. Methylene homologation, the insertion of a single methylene (-CH₂) group, is a primary strategy to achieve this.

One of the classic methods for this one-carbon ring enlargement is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgorganicreactions.org This reaction sequence typically begins with the conversion of the 17-keto group of an estrone precursor into a 17-cyanohydrin, which is subsequently reduced to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates an unstable diazonium salt. d-nb.info This is followed by the expulsion of nitrogen gas and a concerted nih.govresearchgate.net-alkyl shift, where the C13-C17 bond migrates, leading to the formation of the expanded six-membered D-ring and yielding this compound. wikipedia.orgd-nb.info The reaction provides a reliable method for accessing five, six, and seven-membered rings. wikipedia.org

More contemporary and efficient methods have been developed, often providing higher yields and selectivity. A notable example is the use of diazomethane or its derivatives. researchgate.net A particularly effective single-step homologation utilizes lithium trimethylsilyldiazomethane (LTMSD). nih.gov In this procedure, LTMSD acts as a nucleophile, attacking the 17-carbonyl group. The resulting adduct is then treated with a proton source or a Lewis acid, such as silica gel, which promotes the rearrangement and subsequent ring expansion to furnish the D-homo ketone. researchgate.netnih.gov This method avoids the multi-step sequence of the traditional Tiffeneau-Demjanov rearrangement and has been shown to proceed with excellent regioselectivity. researchgate.net

Comparison of Methylene Homologation Methods for D-Ring Expansion

| Method | Key Reagents | General Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | 1. HCN/KCN 2. LiAlH₄ or H₂/catalyst 3. NaNO₂, HCl/AcOH | Formation of a β-amino alcohol, followed by diazotization and pinacol-type rearrangement. wikipedia.orgd-nb.info | Well-established and widely studied. | Multi-step process, use of toxic cyanide, sometimes moderate yields. researchgate.net |

| Trimethylsilyldiazomethane Method | Lithium trimethylsilyldiazomethane (LTMSD), Silica Gel or BF₃·OEt₂ | Nucleophilic addition of LTMSD to the ketone, followed by an acid-promoted rearrangement. researchgate.netresearchgate.net | Single operational step, high yields, excellent regioselectivity. nih.gov | Requires careful handling of diazomethane reagents. |

Stereoselective Synthetic Routes to this compound Isomers

The biological activity of steroid analogues is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to produce specific isomers of this compound is of significant interest. Stereoselectivity in D-ring expansion reactions is often governed by the mechanism of the rearrangement and the steric environment of the steroid nucleus.

The Tiffeneau-Demjanov rearrangement has been shown to proceed with a high degree of stereochemical control. During the rearrangement step, the migrating carbon typically retains its configuration. d-nb.info This allows for the synthesis of this compound derivatives with predictable stereochemistry at the newly formed centers, provided the stereochemistry of the starting β-amino alcohol is controlled.

Lewis acid-promoted reactions have also been employed to achieve high stereoselectivity. For instance, the synthesis of halogenated this compound derivatives can be directed to yield specific diastereomers. thieme-connect.de In these reactions, an intramolecular cyclization of a D-secoestrone precursor generates a cyclic carbenium ion. The subsequent addition of a nucleophile (like a halide) occurs preferentially from the sterically less hindered face, opposite to the angular methyl group at C-13. thieme-connect.de This directional attack leads to the predominant formation of one diastereomer over the others. For example, in certain reactions, 16β-halo-17aα-hydroxy isomers are formed as the major products. thieme-connect.de

Examples of Stereoselective Syntheses of this compound Isomers

| Target Isomer Type | Synthetic Method | Key Stereocontrolling Factor | Typical Outcome |

|---|---|---|---|

| Normal this compound | Tiffeneau-Demjanov Rearrangement | Retention of configuration at the migrating carbon center during the nih.govresearchgate.net-shift. d-nb.info | Preserves the natural C-13 stereochemistry. |

| 16β-Halo-17aα-hydroxy-D-homoestrones | Lewis Acid-Promoted Intramolecular Cyclization | Nucleophilic attack on the carbenium ion intermediate from the sterically less hindered α-face. thieme-connect.de | High diastereoselectivity, favoring the 16β, 17aα configuration. |

| 13α-D-Homoestrone (13-epi) | Epimerization of Estrone Precursor | Chemical epimerization of the C-13 center prior to D-ring expansion. nih.govresearchgate.net | Access to the unnatural 13-epi series. |

Derivatization Strategies of the this compound Scaffold

Synthesis from D-Secoestrone Precursors

An alternative and versatile strategy for constructing the this compound skeleton involves the cyclization of D-secoestrone precursors. D-secoestrones are steroid analogues in which the D-ring has been opened, typically between C-13 and C-17, to provide a linear side chain attached to the C-ring. These acyclic precursors offer synthetic flexibility for introducing various functional groups before the final ring-closing step.

A common approach is the intramolecular Prins reaction. researchgate.net For example, D-secosteroidal δ-alkenyl-aldehydes can undergo a Lewis acid-catalyzed Prins cyclization to form the six-membered D-ring. nih.gov This reaction generates a 16-carbenium ion intermediate, which can be trapped by various nucleophiles. If the nucleophile is a nitrile, the reaction proceeds as a one-pot Prins-Ritter sequence to yield 16-acylamino-17a-hydroxy-D-homoestrone derivatives. nih.gov The use of different Lewis acids and nitriles allows for the synthesis of a diverse library of this compound analogues from a common D-seco intermediate. researchgate.netnih.gov

Introduction of Halogen Substituents in this compound Derivatives

The incorporation of halogen atoms into the this compound framework can significantly modulate its chemical properties and biological activity. Syntheses of these derivatives are often achieved through Lewis acid-induced intramolecular cyclization of appropriately functionalized D-secoestrone precursors. thieme-connect.deresearchgate.net

This method involves a D-seco aldehyde which, upon treatment with a Lewis acid such as tin(IV) chloride (SnCl₄) or zinc bromide (ZnBr₂), undergoes cyclization. thieme-connect.de The Lewis acid activates the aldehyde, promoting the attack of a carbon-carbon double bond in the side chain to form the D-homo ring and generate a carbenium ion. This intermediate is then trapped by a halide ion present in the reaction medium. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the halogen addition, often leading to high diastereoselectivity. thieme-connect.de This strategy allows for the stereoselective synthesis of various 16-halo-17-hydroxy-D-homoestrone derivatives.

Lewis Acids in the Synthesis of Halogenated this compound Derivatives

| Lewis Acid | Halogen Source | Typical Product | Reference |

|---|---|---|---|

| SnCl₄ (anhydrous) | From Lewis Acid | 16-Chloro-17-hydroxy-D-homoestrone derivative | thieme-connect.de |

| ZnBr₂ (anhydrous) | From Lewis Acid | 16-Bromo-17-hydroxy-D-homoestrone derivative | thieme-connect.de |

| BF₃·OEt₂ | External (e.g., from solvent or additive) | 16-Fluoro-17-hydroxy-D-homoestrone derivative | thieme-connect.de |

Synthesis of 13α-D-Homoestrone and other Epimeric Forms

The primary route to 13α-D-homoestrone involves starting with a 13α-estrone precursor. An effective method for obtaining the 13-epi estrone core involves the epimerization of the more readily available normal (13β) estrone. nih.govresearchgate.net For example, estrone 3-methyl or 3-benzyl ethers can be effectively epimerized at the C-13 position using reagents like o-phenylenediamine and acetic acid. nih.govresearchgate.net Once the 13α-estrone precursor is secured, the D-ring can be expanded using the methylene homologation methods previously described, such as the Tiffeneau-Demjanov rearrangement, to yield the target 13α-D-homoestrone. researchgate.net Additionally, syntheses starting from D-secosteroidal δ-alkenyl-aldehydes have been developed specifically for the 13α-estrone series, allowing for the creation of various functionalized 13α-D-homoestrone derivatives. nih.gov

Incorporation of Heterocyclic Systems into the D-Ring

Fusing or bridging heterocyclic rings to the this compound scaffold is a powerful derivatization strategy to create structurally complex and novel steroid analogues. These modifications can introduce new functionalities and significantly alter the molecule's three-dimensional structure.

One approach involves leveraging intermediates from other synthetic routes. During the Prins-Ritter synthesis of 16-acylamino-D-homoestrones, a side-product is sometimes formed where a dihydro-1,3-oxazine ring is bridged across the D-ring at the 16α and 17aα positions. nih.gov This occurs through a secondary reaction of the intermediate, providing a direct entry into these complex bridged systems.

A more targeted approach for incorporating nitrogen-containing heterocycles is the use of 1,3-dipolar cycloaddition reactions. researchgate.net This method allows for the stereoselective synthesis of condensed aza-D-homo-estrone derivatives, where a new nitrogen-containing ring, such as a pyrazole or isoxazole, is fused to the D-ring of the steroid. This strategy offers a modular way to introduce a wide variety of heterocyclic systems onto the this compound core.

This compound Heterodimer and Bioconjugate Syntheses

The development of this compound derivatives has expanded to include the synthesis of heterodimers and the conceptualization of bioconjugates, aiming to enhance therapeutic efficacy and target specificity. These strategies involve covalently linking the this compound scaffold to another pharmacophore or a larger biomolecule, respectively. The primary synthetic approaches leverage versatile and efficient coupling reactions to achieve the desired molecular constructs.

The synthesis of heterodimers incorporating a this compound core or its analogues has been effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for joining two different molecular fragments, one functionalized with an azide and the other with a terminal alkyne, to form a stable 1,2,3-triazole linker.

A notable example involves the synthesis of heterodimers combining core-modified estrone derivatives. In this approach, a 13α-estrone derivative, a stereoisomer of estrone, serves as a precursor to a this compound analogue. Specifically, trans-16-azido-3-(O-benzyl)-17-hydroxy-13α-estrone derivatives have been reacted with 3-O-propargyl-D-secoestrone alcohol or oxime to yield the corresponding heterodimers. The D-secoestrone component is an estrone derivative where the D-ring has been opened.

The general synthetic scheme for this CuAAC reaction involves the treatment of the azide- and alkyne-functionalized steroid precursors in the presence of a copper(I) catalyst. The reaction is typically carried out in an organic solvent, such as toluene, and facilitated by the addition of a ligand and a base to promote the catalytic cycle and ensure high yields.

Reaction Conditions for Heterodimer Synthesis via CuAAC:

| Component | Reagent/Condition | Purpose |

| Catalyst | Copper(I) Iodide (CuI) | Catalyzes the cycloaddition reaction |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Cu(I) catalyst and accelerates the reaction |

| Base | Diisopropylethylamine (DIPEA) | Acts as a proton scavenger |

| Solvent | Toluene | Provides the reaction medium |

This methodology has been shown to produce the desired heterodimers in high yields, demonstrating the robustness and utility of the CuAAC reaction in steroid chemistry. The resulting heterodimers have been investigated for their potential as antiproliferative agents.

Below is a table summarizing the synthesized heterodimers and their reported antiproliferative activities against various cancer cell lines.

Table 1: Synthesized this compound Analogue Heterodimers and their Antiproliferative Activity

| Heterodimer | Steroid 1 (Azide Component) | Steroid 2 (Alkyne Component) | Linker | Cancer Cell Lines Tested | Reported Activity |

| 1 | trans-16β-azido-3-(O-benzyl)-17α-hydroxy-13α-estrone | 3-O-propargyl-D-secoestrone alcohol | 1,2,3-Triazole | HeLa, SiHa, C33A, MCF-7, T47D, MDA-MB-231, MDA-MB-361, A2780 | Substantial antiproliferative activity in the submicromolar or low micromolar range |

| 2 | trans-16α-azido-3-(O-benzyl)-17β-hydroxy-13α-estrone | 3-O-propargyl-D-secoestrone alcohol | 1,2,3-Triazole | HeLa, SiHa, C33A, MCF-7, T47D, MDA-MB-231, MDA-MB-361, A2780 | Inactive |

| 3 | trans-16β-azido-3-(O-benzyl)-17α-hydroxy-13α-estrone | 3-O-propargyl-D-secoestrone oxime | 1,2,3-Triazole | HeLa, SiHa, C33A, MCF-7, T47D, MDA-MB-231, MDA-MB-361, A2780 | Inactive |

| 4 | trans-16α-azido-3-(O-benzyl)-17β-hydroxy-13α-estrone | 3-O-propargyl-D-secoestrone oxime | 1,2,3-Triazole | HeLa, SiHa, C33A, MCF-7, T47D, MDA-MB-231, MDA-MB-361, A2780 | Inactive |

While the synthesis of this compound heterodimers has been documented, the preparation of this compound bioconjugates is a less explored area of research. Bioconjugates are formed by linking a biologically active molecule, such as this compound, to a larger molecule like a peptide, antibody, or a polymer (e.g., polyethylene glycol - PEG), to improve its pharmacological properties, such as solubility, stability, and targeted delivery.

Based on the established chemistry of this compound and related steroids, several synthetic strategies can be proposed for the creation of this compound bioconjugates. These methods would first require the functionalization of the this compound scaffold with a suitable linker containing a reactive handle for conjugation.

Proposed Synthetic Strategies for this compound Bioconjugates:

Functionalization for Amide Bond Formation: The phenolic hydroxyl group at the C-3 position of this compound can be derivatized with a linker containing a terminal carboxylic acid or an activated ester. This functionalized this compound could then be conjugated to an amine-containing biomolecule, such as a peptide or protein, through the formation of a stable amide bond.

Functionalization for "Click" Chemistry: Similar to the synthesis of heterodimers, this compound can be functionalized with either an azide or a terminal alkyne group. This would allow for its conjugation to a biomolecule functionalized with the complementary reactive partner via CuAAC. For example, the C-3 hydroxyl group could be etherified with a propargyl group to introduce a terminal alkyne.

The synthesis of bioconjugates of the related D-secoestrone with monosaccharides has been reported, utilizing the CuAAC reaction between a propargylated D-secoestrone and an azido-functionalized sugar. This provides a strong precedent for the feasibility of applying similar click chemistry strategies to this compound for the synthesis of various bioconjugates.

The table below outlines potential this compound bioconjugates and the proposed synthetic methodologies.

Table 2: Proposed this compound Bioconjugates and Synthetic Strategies

| Bioconjugate Type | This compound Derivative | Conjugated Molecule | Linker Type | Proposed Synthetic Reaction |

| Peptide Conjugate | This compound-3-O-(carboxyalkyl) ether | Peptide with free amine group | Amide | Carbodiimide-mediated coupling (e.g., EDC/NHS) |

| PEG Conjugate | This compound-3-O-propargyl ether | Azido-PEG | 1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Carbohydrate Conjugate | This compound-3-O-propargyl ether | Azido-functionalized monosaccharide | 1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Further research is required to synthesize and evaluate these proposed this compound bioconjugates to determine their potential for targeted drug delivery and enhanced therapeutic effects.

Chemical Reactivity and Reaction Mechanisms of D Homoestrone Analogues

Mechanistic Investigations of D-Ring Expansion and Contraction Reactions

The construction of the D-homo steroid skeleton often involves the expansion of the five-membered D-ring of a suitable steroid precursor. Conversely, ring contraction reactions can also be employed to modify the D-homo framework. Understanding the mechanisms of these transformations is crucial for the rational design of synthetic routes to novel D-homoestrone analogues.

Carbocationic Rearrangement Pathways

Carbocationic rearrangements are fundamental to many D-ring expansion reactions. A classic example is the Tiffeneau-Demjanov rearrangement, which provides a method for a one-carbon ring expansion of cycloalkanones. wikipedia.orglibretexts.org This reaction, when applied to a 17-keto steroid, proceeds through a cyanohydrin intermediate, which is then reduced to a 17-aminoalcohol. Treatment with nitrous acid generates a diazonium salt, which upon loss of nitrogen, forms a primary carbocation. wikipedia.orglibretexts.org Subsequent 1,2-alkyl shift, driven by the release of ring strain and the formation of a more stable carbocation, leads to the expanded D-homo ketone. wikipedia.orglibretexts.orgd-nb.info The migration of the C16-C17 bond results in the formation of the six-membered D-ring. The stereochemistry of the migrating group is generally retained during the rearrangement. numberanalytics.com

The course of these rearrangements can be influenced by the substrate's configuration. For instance, in cyclic systems, the group anti-periplanar to the leaving group preferentially migrates. This stereoelectronic requirement dictates the stereochemical outcome of the ring expansion. numberanalytics.com

Nucleophilic Additions and Cyclization Mechanisms

Nucleophilic addition to the carbonyl group of this compound analogues is a key reaction for introducing functional groups and for constructing more complex structures. The reactivity of the carbonyl group is influenced by the steric and electronic environment of the D-ring. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. vedantu.comlibretexts.org Subsequent protonation of the resulting alkoxide yields the addition product. vedantu.comlibretexts.org

Intramolecular nucleophilic additions are particularly important for forming new rings fused to the D-homo steroid framework. For example, intramolecular cyclizations of D-secoestrone derivatives, which are precursors to D-homoestrones, can lead to the stereoselective formation of oxa-D-homoestrone derivatives. researchgate.net These reactions often proceed via the formation of a cyclic intermediate, followed by nucleophilic attack to close the ring. The stereochemical outcome is dictated by the conformation of the open-chain precursor and the transition state of the cyclization step.

Lewis Acid-Promoted Cyclizations and Rearrangements: Mechanistic Elucidation

Lewis acids play a pivotal role in promoting a variety of cyclization and rearrangement reactions in the synthesis of this compound analogues. wikipedia.org They function by activating functional groups, typically by coordinating to a lone pair of electrons on an oxygen or nitrogen atom, thereby increasing the electrophilicity of the substrate. wikipedia.org

One significant application is in the Prins-Ritter reaction of D-secosteroidal δ-alkenyl-aldehydes. nih.gov In this one-pot synthesis of 16-acylamino-17a-hydroxy-D-homoestrones, a Lewis acid such as boron trifluoride etherate (BF3·OEt2) catalyzes the Prins cyclization to form a 17a-hydroxy-16-carbenium ion. nih.govresearchgate.net This carbocation is then trapped by a nitrile in a Ritter reaction to furnish the final product. nih.govresearchgate.net The mechanism involves the initial formation of a carbocation, which then undergoes cyclization and subsequent nucleophilic attack. researchgate.net

Lewis acids also facilitate the D-homoannulation of 17α-hydroxy-20-keto steroids. rsc.orgdshs-koeln.de Studies have shown that the rearrangement is retarded by electron-withdrawing groups at the 16α-position, suggesting the development of positive charge at or near this position in the transition state. An n.m.r. study indicated that a complex between the Lewis acid and the 17α-hydroxy group is a key intermediate. rsc.org The proposed mechanism involves the formation of a cyclic complex that undergoes rearrangement. rsc.org

The table below summarizes the effect of substituents on the rate of Lewis acid-promoted D-homoannulation.

| Substituent at C-16 | Effect on Reaction Rate | Reference |

| 16α-Benzoyloxy | Significant retardation | rsc.org |

| 16β-Methyl | Marked acceleration | rsc.org |

| 16-Methylene | Slight retardation | rsc.org |

Stereochemistry and Mechanism of Hydride Reduction in this compound Systems

The reduction of the carbonyl group in this compound analogues is a crucial transformation that can lead to the formation of stereoisomeric alcohols. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the conformation of the D-ring. rsc.orgrsc.org

Studies on the hydride reduction of 16-oxa- and 16-thia-8,14-didehydro-D-homoestrone derivatives have shown that the stereochemistry of the resulting alcohol is influenced by the heteroatom in the D-ring. rsc.orgrsc.org The introduction of a sulfur atom can reverse the steric course of the carbonyl reduction compared to its oxygen analogue. This is attributed to the different conformations adopted by the six-membered D-ring containing either oxygen or sulfur, which in turn dictates the direction of hydride attack. rsc.orgrsc.org The steric hindrance around the carbonyl group plays a significant role in determining the facial selectivity of the reduction. libretexts.org In general, the hydride will attack from the less hindered face of the carbonyl group.

The following table illustrates the stereochemical outcome of the reduction of a 16-thia-D-homoestrone derivative with different reducing agents.

| Reducing Agent | Major Product Stereoisomer | Reference |

| Sodium Borohydride | 17aβ-hydroxy | rsc.orgrsc.org |

| Lithium Aluminium Hydride | 17aα-hydroxy | rsc.orgrsc.org |

Formation and Cleavage of Carbon-Carbon Bonds: Enzymatic and Non-Enzymatic Chemical Transformations

The formation and cleavage of carbon-carbon bonds are fundamental processes in the synthesis and metabolism of this compound analogues. Both enzymatic and non-enzymatic methods are employed to achieve these transformations. nih.govnih.govrsc.org

Enzymatic Transformations: Cytochrome P450 enzymes are known to catalyze a wide range of reactions, including the formation and cleavage of C-C bonds. nih.gov In the context of steroid metabolism, these enzymes can be involved in the transformation of steroids that may lead to D-homo rearrangement products. For instance, the metabolism of certain 17-ethynyl steroids in vivo has been shown to produce this compound-like compounds. nih.gov The proposed mechanism involves the formation of a reactive intermediate that undergoes rearrangement. nih.gov

Non-Enzymatic Transformations: Non-enzymatic methods for C-C bond formation are central to the synthesis of this compound analogues. Aldol reactions, for example, can be used to form C-C bonds in the construction of the D-ring or in the elaboration of side chains. pitt.edu The reaction involves the nucleophilic addition of an enolate to a carbonyl group.

Lewis acid-catalyzed reactions are also widely used for C-C bond formation. The Friedel-Crafts reaction, for instance, can be used to introduce alkyl or acyl groups onto the aromatic A-ring of the estrone (B1671321) skeleton. wikipedia.org

Intramolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

Intramolecular cycloaddition reactions are powerful tools for the construction of complex polycyclic systems, including those containing a this compound core. msu.edu These reactions allow for the formation of multiple rings in a single step with high stereocontrol.

A notable example is the intramolecular 1,3-dipolar cycloaddition of nitrones. researchgate.net Halogen-induced intramolecular formation of estrone nitrones, followed by a 1,3-dipolar cycloaddition reaction, can furnish condensed heterocyclic D-homosteroids. researchgate.net The stereochemistry of the cycloadducts is highly controlled, often yielding a single diastereomer. researchgate.net The mechanism involves the formation of a nitrone intermediate, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile.

Another approach involves the tandem Knoevenagel hetero-Diels-Alder reaction. researchgate.net The reaction of a secoestrone derivative with reagents like dimethylbarbituric acid can stereoselectively afford this compound derivatives with excellent yields. researchgate.net This reaction proceeds through a Knoevenagel condensation to form an activated diene, which then undergoes an intramolecular hetero-Diels-Alder reaction. researchgate.net

The table below provides examples of intramolecular cycloaddition reactions used in the synthesis of this compound derivatives.

| Reaction Type | Reactants | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Estrone nitrone with N-phenylmaleimide | Condensed heterocyclic D-homosteroid | researchgate.net |

| Tandem Knoevenagel Hetero-Diels-Alder | Secoestrone derivative and dimethylbarbituric acid | This compound derivative | researchgate.net |

Advanced Spectroscopic and Structural Analysis of D Homoestrone Systems

Development of Advanced Spectroscopic Characterization Methodologies

The characterization of D-homoestrone and its derivatives relies on a suite of advanced spectroscopic methods. Each technique offers unique insights into the molecular structure and behavior.

High-Resolution NMR Spectroscopic Studies for Stereostructure and Conformation Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of this compound in solution. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's stereochemistry can be assembled.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the this compound molecule. acs.orgsigmaaldrich.comu-szeged.humdpi.com The chemical shift of a nucleus is influenced by the electron density around it, which in turn is affected by neighboring atoms and functional groups. mdpi.com For instance, the protons and carbons in the aromatic A-ring of this compound will resonate at different frequencies compared to those in the saturated B, C, and expanded D-rings.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning specific signals to individual protons and carbons. mdpi.com These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the complex spectra typical of steroid molecules. mdpi.com

Furthermore, the magnitude of proton-proton coupling constants (J-coupling) provides valuable information about the dihedral angles between adjacent protons, which helps to define the geometry of the rings. organicchemistrydata.org Theoretical calculations are often used in conjunction with NMR data to refine the conformational analysis and determine the most stable conformers. auremn.org.br

Mass Spectrometry for Fragmentation Pathways and Mechanistic Intermediate Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. researchgate.netwikipedia.org In a mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. msu.edu

The way a molecule like this compound breaks apart upon ionization is not random; it follows specific fragmentation pathways that are influenced by the molecule's structure. libretexts.orgmdpi.com For example, cleavage of the bonds in the steroid rings and the loss of functional groups will produce a characteristic pattern of fragment ions. researchgate.net The study of these fragmentation pathways can help to confirm the structure of the molecule and to identify unknown related compounds. wikipedia.org The ionization potentials of this compound and its isomers, along with the appearance potentials of certain fragment ions, have been determined using electron-impact mass spectrometry, allowing for the calculation of bond dissociation energies. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule. horiba.comgatewayanalytical.comksu.edu.sa These techniques are based on the principle that molecular bonds vibrate at specific frequencies. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. gatewayanalytical.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. ksu.edu.sa The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, characteristic IR bands would be observed for the C=O stretching of the ketone group in the D-ring, the O-H stretching of the phenolic hydroxyl group in the A-ring, and the C-H stretching and bending vibrations of the steroid backbone. ksu.edu.sanepjol.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.comunizar-csic.es For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. gatewayanalytical.comksu.edu.sa Raman spectroscopy is particularly useful for observing non-polar bonds, such as C-C bonds within the steroid rings. gatewayanalytical.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. gatewayanalytical.comksu.edu.sa

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukrsc.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orgtanta.edu.eg

In this compound, the primary chromophore (light-absorbing part of the molecule) is the phenolic A-ring. libretexts.org The conjugated π-electron system of the aromatic ring gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and by the presence of other functional groups in the molecule. shu.ac.ukslideshare.net Analysis of the UV-Vis spectrum can confirm the presence of the aromatic ring and provide insights into the electronic structure of the conjugated system. nih.govrsc.org

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all the atoms in the molecule can be determined with high accuracy. wikipedia.orgnih.govlibretexts.org

The crystal structure of this compound or its derivatives would provide definitive information about:

The conformation of the six-membered D-ring.

The bond lengths and angles between all atoms. wikipedia.org

The packing of the molecules in the crystal lattice. nih.gov

This detailed structural information is invaluable for understanding the molecule's properties and for providing a basis for computational modeling studies. researchgate.netnih.gov

Comprehensive Conformational Analysis using Spectroscopic Techniques

A comprehensive understanding of the conformational preferences of this compound requires the integration of data from multiple spectroscopic techniques. diva-portal.orgauremn.org.bramericanpharmaceuticalreview.commdpi.comrsc.orgmdpi.com While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy reveals its dynamic behavior and preferred conformations in solution. researchgate.netauremn.org.br

By combining the structural constraints obtained from NMR (NOEs and coupling constants) with the detailed geometric information from X-ray crystallography, and supplementing this with data from vibrational and UV-Vis spectroscopy, a complete and detailed model of the this compound molecule can be constructed. nih.govrsc.orgresearchgate.net This integrated approach allows for a thorough understanding of the relationship between the structure of this compound and its chemical and physical properties.

Data Tables

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Analogs This table is a generalized representation and actual values can vary based on solvent and specific derivative.

| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic H (C1, C2, C4) | 6.5 - 7.2 | m |

| Angular Methyl (C18) | 0.8 - 1.2 | s |

| D-ring Methylene (B1212753) Protons | 1.5 - 2.5 | m |

| Carbonyl α-Protons | 2.2 - 2.8 | m |

Source: Generalized from principles in acs.orgsigmaaldrich.commdpi.comlibretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Analogs This table is a generalized representation and actual values can vary based on solvent and specific derivative.

| Carbon Assignment | Chemical Shift (ppm) Range |

| Carbonyl Carbon (C17a) | 200 - 220 |

| Aromatic Carbons (C1-C5, C10) | 110 - 160 |

| Angular Methyl Carbon (C18) | 10 - 20 |

| Steroid Backbone Carbons | 20 - 60 |

Source: Generalized from principles in acs.orgsigmaaldrich.comu-szeged.humdpi.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Source: Generalized from principles in ksu.edu.saspectroscopyonline.comnepjol.info

Theoretical and Computational Chemistry Studies of D Homoestrone

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic characteristics of D-Homoestrone. These computational methods provide insights into molecular geometry, stability, and reactivity at the atomic level. By solving approximations of the Schrödinger equation, researchers can obtain a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of steroids, including this compound. DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. nih.govmdpi.com In the study of this compound, DFT is applied to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high precision. scirp.org This optimized structure is the foundation for calculating a host of other molecular properties.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov These calculations help in understanding the intrinsic stability of the this compound framework and how it compares to its natural five-membered D-ring counterpart, estrone (B1671321).

Furthermore, DFT is used to compute various quantum chemical descriptors that quantify different aspects of the molecule's electronic nature. These descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, are vital for predicting the chemical behavior of this compound. nih.govresearchgate.net

| Molecular Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -885.4 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO, indicating chemical stability. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |

Molecular Electrostatic Potential (MEP) mapping is a powerful computational technique used to visualize the three-dimensional charge distribution of a molecule. mdpi.com The MEP map reveals the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map highlights the electronegative oxygen atoms of the hydroxyl group on the A-ring and the ketone group on the D-ring as regions of high negative potential. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the hydroxyl proton, represent regions of positive potential, indicating likely sites for nucleophilic attack.

Complementing MEP maps, charge distribution analysis provides quantitative values for the partial atomic charges within the molecule. Various computational schemes, such as Mulliken, Hirshfeld, and Natural Population Analysis (NPA), are employed to partition the total electron density among the constituent atoms. pku.edu.cnstackexchange.com This analysis for this compound would quantify the partial negative charges on the oxygen atoms and the partial positive charges on the adjacent carbon and hydrogen atoms. Understanding this charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's behavior in biological systems and its crystal packing.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to explore the conformational landscapes and flexibility of this compound. nih.gov

A key structural feature of this compound is its six-membered D-ring, a departure from the five-membered cyclopentane ring found in natural estrogens. This larger ring introduces greater conformational flexibility. MD simulations can be used to explore the different possible conformations of the D-ring, such as the stable chair, the less stable boat, and various twist-boat conformations. nih.gov By simulating the molecule's movement over nanoseconds or longer, these studies can map the potential energy surface associated with these conformations and determine the energy barriers for interconversion between them.

Computational Modeling of Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry provides invaluable tools for understanding the mechanisms of chemical reactions involved in the synthesis of this compound. A common synthetic route to D-homosteroids involves ring expansion of the five-membered D-ring of a precursor, such as estrone. The Tiffeneau-Demjanov rearrangement is a classical method used for this purpose. arkat-usa.org

For the synthesis of this compound, computational studies can elucidate the detailed mechanism of the D-ring expansion, confirming the nature of the intermediates and the structure of the transition states. nih.gov This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity. For example, by comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form under specific conditions and devise strategies to favor the desired this compound product.

| Reaction Step | Species | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactant (Estrone Derivative) | Starting material for ring expansion. | 0.0 |

| 2 | Transition State 1 (TS1) | Energy barrier for the formation of the reaction intermediate. | +15.2 |

| 3 | Intermediate | A transient species formed during the reaction. | +5.7 |

| 4 | Transition State 2 (TS2) | Energy barrier for the rearrangement to the D-homo framework. | +12.5 |

| 5 | Product (this compound) | The final, stable D-ring expanded steroid. | -10.3 |

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. chemrxiv.org While QSAR (Quantitative Structure-Activity Relationship) models typically focus on biological activity, QSRR models are concerned with chemical reactivity, such as reaction rates or equilibrium constants. nih.govnih.gov

In the context of this compound, a QSRR study could be developed to predict the efficiency of the D-ring expansion reaction for a series of substituted estrone precursors. The first step in building a QSRR model is to generate a set of molecular descriptors for each precursor molecule in the series. These descriptors, which quantify various aspects of the molecular structure, can be calculated using computational methods like DFT. They can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. frontiersin.org

Next, these descriptors are used as independent variables in a statistical analysis, such as multiple linear regression, to build a mathematical equation that relates them to the observed reactivity (the dependent variable), for example, the reaction yield. chemrxiv.org A successful QSRR model can provide valuable insights into the factors that govern the chemical transformation and can be used to predict the reactivity of new, unsynthesized precursors, thereby guiding the design of more efficient synthetic routes to this compound and its derivatives.

Prediction and Validation of Spectroscopic Properties through Computational Models

Computational models are widely used to predict the spectroscopic properties of molecules, which can be a powerful tool for structure elucidation and validation. For this compound, theoretical calculations can provide predicted NMR, IR, and UV-Vis spectra that can be compared directly with experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus in that geometry. Since molecules like this compound are flexible, it is often necessary to calculate the spectra for multiple low-energy conformers (identified through methods like MD simulations) and then compute a Boltzmann-weighted average of their spectra to obtain a final predicted spectrum that accounts for conformational dynamics. github.io These predicted chemical shifts can aid in the assignment of complex experimental spectra and help confirm the correct structure among several possibilities.

Similarly, computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Visible absorption spectrum. acs.org The close agreement between computationally predicted and experimentally measured spectra serves as a strong validation of the molecular structure determined through synthesis.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | 154.8 | 155.1 |

| C-5 | 138.2 | 138.5 |

| C-10 | 126.5 | 126.3 |

| C-13 | 48.0 | 47.8 |

| C-17a (C=O) | 210.5 | 211.2 |

Structure Reactivity Relationships in D Homoestrone Derivatives: Chemical Focus

Influence of D-Ring Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of the D-homoestrone scaffold can be significantly altered by modifying the structure of the six-membered D-ring itself. These modifications often involve the incorporation of heteroatoms or the introduction of functional groups through ring-forming reactions, which in turn dictates the subsequent chemical behavior of the molecule.

A primary method for creating the this compound framework is through D-homoannulation, a ring expansion of a 17-hydroxy-20-keto steroid precursor. researchgate.net The nature of this transformation is sensitive to the reaction conditions and the existing steroid structure. Beyond the basic carbocyclic ring, the introduction of heteroatoms is a common strategy to modulate reactivity. For instance, aza-D-homoestrone derivatives can be synthesized through stereoselective 1,3-dipolar cycloaddition reactions. thieme-connect.comresearchgate.net This is achieved by the halogen-induced intramolecular formation of nitrones from D-secoestrone oxime precursors, which then react with dipolarophiles like N-phenylmaleimide (NPM) to yield complex heterocyclic D-homo steroid systems. thieme-connect.comresearchgate.net The reaction provides a pathway to 16-halomethylated aza-D-homo-estrone derivatives, demonstrating how a structural modification (the introduction of a nitrogen atom and a halogenated substituent) is achieved through a specific reaction pathway. thieme-connect.com

Similarly, oxa-D-homoestrone derivatives have been prepared stereoselectively through the intramolecular cyclization of unsaturated D-secoestrone alcohols and carboxylic acids. thieme-connect.com These etherification and esterification reactions highlight how the precursor's structure, containing a strategically placed hydroxyl or carboxyl group, directs the formation of a new heterocyclic D-ring, thereby altering the compound's chemical profile.

The intramolecular Prins reaction is another powerful tool for D-ring modification and functionalization. Lewis acid-catalyzed cyclization of an unsaturated D-secoestrone aldehyde can produce various 16-halo-D-homosteroids. researchgate.net The reaction proceeds via a cyclization that forms a carbocation at the C-16 position, which is then trapped by a halide. researchgate.net This method not only constructs the D-homo ring but simultaneously installs a halogen, a modification that significantly impacts the electronic properties and further reactivity of the D-ring.

Impact of Stereochemical Configurations on Reaction Outcomes and Chemical Behavior

Stereochemistry plays a paramount role in the reactivity of this compound derivatives, with the configuration at key chiral centers dictating both the molecule's three-dimensional shape and the outcome of chemical reactions. The stereocenter at C-13 is particularly influential.

Derivatives of 13α-estrone (the 13-epimer of natural estrone) exhibit markedly different chemical behavior compared to their natural 13β counterparts. researchgate.netnih.gov Conformational studies, including X-ray analysis and NMR spectroscopy, have revealed that the quasi-equatorial orientation of the C-13 methyl group in the 13α series can lead to an atypical twist-boat conformation for ring C and a flexible conformation for ring D. researchgate.netacs.org This contrasts with the more rigid, classical chair conformation of ring C in the natural series. acs.org This conformational flexibility directly impacts reaction outcomes. For example, the stereochemistry of addition reactions to the D-ring of 13α-steroids can often be explained by invoking this twist-boat conformation of ring C. researchgate.net

The synthesis of substituted D-homoestrones from D-seco precursors is highly dependent on stereochemistry. A one-pot Prins-Ritter reaction of D-secosteroidal δ-alkenyl-aldehydes in the 13α-estrone series provides a clear example. nih.gov The Lewis acid-catalyzed Prins cyclization generates a C-16 carbenium ion, which is then trapped by a nitrile in a Ritter reaction. nih.govresearchgate.net This sequence leads stereoselectively to 16α- or 16β-acylamino derivatives, demonstrating that the inherent stereochemistry of the 13α-scaffold directs the approach of the nucleophile to yield specific diastereomers. nih.gov

Furthermore, the stereochemistry of precursors dictates their reactivity. In attempts to perform a Lewis acid-promoted carbonyl-olefin metathesis, it was found that a seco-steroid with a Z-olefin configuration failed to react, whereas the corresponding E-olefin readily cyclized. thieme-connect.com This highlights how the spatial arrangement of reacting groups is critical for the reaction to proceed.

Substituent Effects on the Chemical Properties and Transformation Pathways

Substituents on the this compound skeleton, particularly on the D-ring itself, exert profound control over reaction rates and pathways by exerting steric and electronic effects. These effects are clearly demonstrated in the classic D-homoannulation reaction of 17α-hydroxypregnan-20-ones. researchgate.net

Studies on this rearrangement have shown that substituents at the C-16 position significantly influence the reaction rate. A 16β-methyl group causes a marked acceleration of the rearrangement, while a 16-methylene substituent leads to a slight retardation. researchgate.net Conversely, a bulky 16α-benzoyloxy-substituent significantly retards the reaction. researchgate.net These findings indicate that both steric bulk and the electronic nature of the substituent at C-16 can stabilize or destabilize the transition state of the rearrangement.

A particularly striking example of substituent effects is seen with a phenylthio group at C-17. This substituent was found to completely redirect the course of a base-catalyzed ketol rearrangement, leading quantitatively to the "abnormal" 17β-hydroxy-17aα-keto-D-homo isomer. researchgate.net In contrast, electronically similar phenylseleno or dimethylphenylsilyl substituents had no such effect, resulting in the "normal" 17α-hydroxy-17aβ-keto isomer. researchgate.net This suggests a specific ability of the sulfur atom to stabilize a negative charge in the transition state of the base-catalyzed pathway, an effect not shared by selenium or silicon in this context. researchgate.net

The transformation pathway can also be directed by the choice of reagents that ultimately become incorporated as substituents. In the Prins-Ritter synthesis of 16-acylamino-17a-hydroxy-D-homoestrones, the nitrile used as the nucleophile determines the final acylamino substituent, with various nitriles leading to a range of D-ring functionalized products. nih.gov

Table 1: Effect of C-16 Substituents on the Rate of D-Homoannulation of 17α-hydroxypregnan-20-ones This table provides a qualitative summary of research findings on how different substituents at the C-16 position influence the speed of the D-homoannulation reaction.

| Substituent at C-16 | Observed Effect on Reaction Rate | Probable Rationale |

| 16β-Methyl | Marked Acceleration | Steric or electronic stabilization of the transition state. |

| 16-Methylene | Slight Retardation | Minor destabilization of the transition state. |

| 16α-Benzoyloxy | Significant Retardation | Steric hindrance and/or electronic withdrawal destabilizing the transition state. |

Data sourced from studies on the mechanism of D-homoannulation. researchgate.net

Correlation between Conformational Preferences and Chemical Reactivity

The chemical reactivity of this compound derivatives is intrinsically linked to their conformational preferences. The six-membered D-ring possesses greater conformational flexibility than the five-membered ring of natural steroids, and the adopted conformation can dictate the accessibility of reactive sites and the stereochemical course of a reaction.

Conformational investigations have established clear structure-conformation relationships. It has been shown that 17β-substituents or a general flattening of the D-ring tend to promote the unusual twist-boat conformation of ring C in 13α-derivatives. acs.org Conversely, compounds bearing a 17α-substituent or a 17-keto group are more likely to possess the classical, all-chair steroid conformation. acs.org This principle allows for the prediction of conformational behavior based on the substitution pattern, which in turn allows for predictions of reactivity. A molecule locked in a specific conformation will present a different face to incoming reagents than a more flexible isomer, leading to different product distributions.

The link between conformation and reactivity is absolute; if a molecule cannot adopt the required conformation for a reaction's transition state, the reaction will not proceed. This was observed in the attempted Lewis acid-promoted carbonyl-olefin metathesis of a D-seco steroid, where the Z-olefin isomer was unreactive because it could not achieve the necessary geometry for the intramolecular [2+2] cycloaddition, while the E-olefin isomer reacted successfully. thieme-connect.com

Rational Design Principles for Modulating Chemical Reactivity in this compound Scaffolds

The development of this compound derivatives with specific chemical properties relies on rational design principles, where knowledge of structure-reactivity relationships is used to predictably modulate the behavior of the steroid scaffold. rsc.orgacs.org These principles leverage the interplay of stereochemistry, substituent effects, and conformational preferences.

Stereochemical Control: One of the most powerful design principles is the deliberate choice of stereochemistry. Synthesizing a 13α-D-homoestrone derivative is a rational choice to induce a non-classical steroid conformation, thereby altering its reactivity profile compared to the natural 13β isomer. researchgate.netacs.org This strategy is used to access different chemical space and to direct the stereochemical outcome of subsequent transformations. researchgate.netnih.gov

Strategic Substitution: The placement of specific substituents is a key design element. As seen in D-homoannulation, adding a methyl group can accelerate a reaction, while a bulky ester group can hinder it. researchgate.net A more subtle example is the use of a phenylthio group to completely reverse the regioselectivity of a rearrangement under specific conditions. researchgate.net This demonstrates a high level of control, where a specific substituent is chosen to achieve a non-classical reaction outcome.

Directed Cyclization via Precursor Design: The reactivity of the final this compound derivative is often programmed into its acyclic D-seco precursor. The synthesis of halogenated, aza-, and oxa-D-homoestrones is rationally designed by starting with a D-seco aldehyde, oxime, or alcohol, respectively. researchgate.netthieme-connect.comresearchgate.net The choice of precursor and the cyclization method (e.g., Prins, 1,3-dipolar cycloaddition) constitute a design strategy to build a specific D-ring with inherent reactivity characteristics.

Catalyst and Reagent Selection: The choice of catalyst can be used to direct a transformation pathway towards a desired modified scaffold. For example, in the synthesis of 16-halo-D-homoestrones via the Prins cyclization, the selection of a specific Lewis acid (e.g., BF₃·OEt₂, SnCl₄, ZnBr₂) and a halide source can control the type of halogen introduced and the distribution of products. researchgate.net

Table 2: Reactivity of D-Seco Aldehydes in One-Pot Prins-Ritter Reactions This table shows how the choice of nitrile (nucleophile) in the Prins-Ritter reaction of D-secoestrone aldehydes leads to the formation of different 16-acylamino-17a-hydroxy-D-homoestrone derivatives, demonstrating a principle of rational design.

| Starting Aldehyde | Nitrile (R-CN) | Major Product (16-Acylamino Group) |

| D-secoestrone 3-methyl ether | Acetonitrile (B52724) | 16-Acetamido |

| D-secoestrone 3-methyl ether | Propionitrile | 16-Propionamido |

| D-secoestrone 3-methyl ether | Phenylacetonitrile | 16-Phenylacetamido |

| D-secoestrone 3-benzyl ether | Acetonitrile | 16-Acetamido |

| D-secoestrone 3-benzyl ether | Chloroacetonitrile | 16-Chloroacetamido |

Data sourced from studies on the synthesis of antiproliferative 13α-D-homoestrones. nih.gov

By applying these principles, chemists can rationally design and synthesize this compound derivatives with tailored chemical reactivity, enabling the exploration of novel chemical space and the creation of complex molecular architectures.

Advanced Analytical Methodologies for D Homoestrone Research

Method Development Strategies for Purity Assessment and Identity Confirmation

The primary goal of method development for D-homoestrone is to establish robust and reliable analytical procedures that can accurately quantify the compound and distinguish it from closely related structures. This involves the optimization of chromatographic techniques to ensure specificity, sensitivity, and precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids due to its high resolution and versatility. scirp.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the approach of choice.

Method development for this compound would involve a systematic optimization of several key parameters to achieve the desired separation and peak characteristics. This process generally includes the selection of an appropriate stationary phase, mobile phase composition, and detector settings.

Stationary Phase Selection: A C18 column is a common starting point for steroid analysis, offering good retention and selectivity for hydrophobic molecules like this compound. researchgate.net The choice of a specific C18 column can be critical, with variations in particle size, pore size, and end-capping influencing the separation. For instance, a column with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and resolution, which is particularly useful for separating closely related impurities. researchgate.net

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components, from polar impurities to the more retained this compound. researchgate.net The pH of the aqueous component can also be adjusted to control the ionization state of any acidic or basic functional groups, thereby influencing retention and peak shape.

Detector Settings: this compound possesses a chromophore that allows for detection using an ultraviolet (UV) detector. The selection of the optimal wavelength is crucial for achieving maximum sensitivity. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and the identification of co-eluting impurities. google.com

An illustrative example of optimized HPLC conditions for a steroid analogue is presented in the table below.

| Parameter | Typical Condition for Steroid Analysis | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for steroid compounds. |

| Mobile Phase A | Water | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic modifier to elute the hydrophobic steroid. |

| Gradient | 50% to 90% B over 20 minutes | Ensures separation of polar impurities and elution of the main compound in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Column Temp. | 30 °C | Controls retention time reproducibility and can improve peak shape. |

| Detector | UV at 240 nm | Wavelength at which many steroids exhibit strong absorbance. |

| Injection Vol. | 10 µL | A typical volume for analytical injections. |

This table is illustrative and specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC) offers a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. For steroids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.net

Derivatization: Silylation is a common derivatization technique for steroids, where active hydrogens (such as in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. The choice of silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and reaction conditions (temperature and time) must be optimized to ensure complete derivatization without degradation of the analyte.

Column and Temperature Programming: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used for the separation of derivatized steroids. mtc-usa.com A temperature programming method, where the column temperature is gradually increased, is employed to achieve the separation of compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) is a common choice for GC analysis of organic compounds, providing good sensitivity and a wide linear range. mtc-usa.com For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which provides mass spectral data that can be used to confirm the identity of this compound and its impurities. researchgate.net

A summary of typical GC conditions for the analysis of a derivatized steroid is provided below.

| Parameter | Typical Condition for Derivatized Steroid Analysis | Rationale |

| Column | HP-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm | A versatile column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized sample. |

| Temperature Prog. | 150 °C (1 min), then 10 °C/min to 300 °C (5 min) | A programmed temperature ramp to separate compounds with varying volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for definitive identification. |

This table is illustrative and specific conditions for this compound would require experimental optimization.

Advanced Separation Techniques for Complex this compound Mixtures

During the synthesis or degradation of this compound, complex mixtures containing isomers and closely related impurities can be formed. The separation of these components often requires more advanced techniques than standard analytical chromatography.

Preparative HPLC: For the isolation of pure this compound or its major impurities for further characterization, preparative HPLC is the method of choice. warwick.ac.uk This technique utilizes larger columns and higher flow rates to separate and collect larger quantities of material. warwick.ac.uk The principles of method development are similar to analytical HPLC, but the goal is to maximize throughput and purity rather than just achieving analytical separation. warwick.ac.uk

Chiral Chromatography: this compound possesses multiple chiral centers, meaning that different stereoisomers can exist. These isomers may have different biological activities and must be separated and quantified. Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for the separation of enantiomers and diastereomers. merckmillipore.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown broad applicability for the chiral separation of steroids. capes.gov.br The mobile phase composition is critical in chiral separations and often requires careful optimization to achieve the desired resolution. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.de SFC can offer faster separations and reduced solvent consumption compared to HPLC. shimadzu.de It has been successfully applied to the separation of steroid isomers and can be a valuable tool in the analysis of complex this compound mixtures.

Strategies for Impurity Profiling and Process-Related Substance Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. lcms.cz For this compound, these impurities can arise from starting materials, by-products of the synthesis, or degradation products. lcms.cz A comprehensive impurity profile is essential for ensuring the quality and safety of the compound.

The development of a stability-indicating HPLC method is a key strategy for impurity profiling. scirp.org Such a method should be able to separate this compound from all potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). Forced degradation studies are performed to generate these degradation products and ensure the analytical method can resolve them from the main peak. researchgate.net

The identification of unknown impurities often requires the use of hyphenated techniques, such as HPLC-MS. The mass spectral data provides information about the molecular weight and fragmentation pattern of the impurity, which can be used to propose a structure. researchgate.net For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Validation Principles in Chemical Analytical Method Development for Steroids

Once an analytical method for this compound has been developed, it must be validated to ensure that it is suitable for its intended purpose. t3db.ca Method validation is a regulatory requirement and provides evidence that the method is reliable and reproducible. unipune.ac.in The validation of an analytical method for a steroid like this compound typically involves the evaluation of the following parameters, in accordance with guidelines from the International Council for Harmonisation (ICH): unipune.ac.in

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. t3db.ca

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. t3db.ca

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. t3db.ca

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. t3db.ca

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). t3db.ca

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. t3db.ca

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. t3db.ca